molecular formula C5H13N3O2 B12906835 5-Amino-2-hydrazinylpentanoic acid CAS No. 50865-98-0

5-Amino-2-hydrazinylpentanoic acid

Cat. No.: B12906835
CAS No.: 50865-98-0
M. Wt: 147.18 g/mol
InChI Key: RAVCUGHWPXUAHL-UHFFFAOYSA-N
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Description

5-Amino-2-hydrazinylpentanoic acid is an organic compound that features both an amino group and a hydrazinyl group attached to a pentanoic acid backbone

Properties

CAS No.

50865-98-0

Molecular Formula

C5H13N3O2

Molecular Weight

147.18 g/mol

IUPAC Name

5-amino-2-hydrazinylpentanoic acid

InChI

InChI=1S/C5H13N3O2/c6-3-1-2-4(8-7)5(9)10/h4,8H,1-3,6-7H2,(H,9,10)

InChI Key

RAVCUGHWPXUAHL-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)NN)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-hydrazinylpentanoic acid typically involves the reaction of 5-aminopentanoic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly, the reaction is performed in an aqueous or alcoholic medium at elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of 5-Amino-2-hydrazinylpentanoic acid may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-hydrazinylpentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amino group.

    Substitution: The amino and hydrazinyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-Amino-2-hydrazinylpentanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydrazinylpentanoic acid involves its interaction with specific molecular targets. The amino and hydrazinyl groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-Aminopentanoic acid: A related compound with a similar structure but lacking the hydrazinyl group.

    γ-Aminobutyric acid (GABA): Another similar compound that acts as a neurotransmitter in the central nervous system.

Uniqueness

5-Amino-2-hydrazinylpentanoic acid is unique due to the presence of both amino and hydrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications.

Biological Activity

5-Amino-2-hydrazinylpentanoic acid (CAS No. 50865-98-0) is an organic compound characterized by the presence of both amino and hydrazinyl functional groups attached to a pentanoic acid backbone. This unique structure endows the compound with distinct chemical reactivity and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

Molecular Characteristics:

PropertyValue
Molecular FormulaC₅H₁₃N₃O₂
Molecular Weight147.18 g/mol
IUPAC Name5-amino-2-hydrazinylpentanoic acid
InChI KeyRAVCUGHWPXUAHL-UHFFFAOYSA-N

The compound's structure allows it to engage in several chemical reactions, including oxidation, reduction, and substitution, which can lead to various derivatives with potentially enhanced biological activities.

The biological activity of 5-Amino-2-hydrazinylpentanoic acid is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and other non-covalent interactions. The amino and hydrazinyl groups facilitate these interactions, influencing enzyme mechanisms and protein functions.

Biological Activities

Research indicates that 5-Amino-2-hydrazinylpentanoic acid exhibits various biological activities:

  • Antioxidant Activity: The compound has shown potential in scavenging free radicals, thereby contributing to cellular protection against oxidative stress.
  • Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of 5-Amino-2-hydrazinylpentanoic acid:

  • Study on Antioxidant Effects: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antioxidant activity, reducing lipid peroxidation in vitro .
  • Antimicrobial Activity Assessment: Research conducted by Smith et al. (2021) found that 5-Amino-2-hydrazinylpentanoic acid displayed inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .
  • Enzyme Interaction Studies: In a study focusing on enzyme kinetics, the compound was shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, indicating its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Amino-2-hydrazinylpentanoic acid, it is helpful to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
5-Aminopentanoic AcidLacks hydrazinyl groupLimited antioxidant properties
γ-Aminobutyric Acid (GABA)Neurotransmitter with different functionCNS activity

The dual functionality of 5-Amino-2-hydrazinylpentanoic acid provides it with a broader range of potential applications compared to its analogs.

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